Gardimycin

Description

Properties

IUPAC Name |

(4R)-4-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]-5-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H132N20O23/c1-20-40(12)63(79(121)89-45(17)67(109)86-44(16)68(110)90-47(19)81(123)124)101-78(120)62(39(10)11)99-72(114)50(22-3)91-58(103)34-84-66(108)43(15)87-76(118)57(36-102)92-59(104)35-85-70(112)56(32-48-33-83-53-28-26-25-27-49(48)53)97-77(119)61(38(8)9)98-69(111)46(18)88-71(113)51(23-4)93-74(116)54(29-30-60(105)106)95-80(122)64(41(13)21-2)100-73(115)52(24-5)94-75(117)55(31-37(6)7)96-65(107)42(14)82/h25-28,33,37-47,50-52,54-57,61-64,83,102H,20-24,29-32,34-36,82H2,1-19H3,(H,84,108)(H,85,112)(H,86,109)(H,87,118)(H,88,113)(H,89,121)(H,90,110)(H,91,103)(H,92,104)(H,93,116)(H,94,117)(H,95,122)(H,96,107)(H,97,119)(H,98,111)(H,99,114)(H,100,115)(H,101,120)(H,105,106)(H,123,124)/t40-,41-,42+,43+,44-,45+,46+,47+,50+,51+,52+,54+,55-,56+,57+,61-,62-,63-,64-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWKVNVCUPIOMG-HWWYPGLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CC)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CC)NC(=O)C(CC(C)C)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CC)C(=O)N[C@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@H](CO)C(=O)N[C@H](C)C(=O)NCC(=O)N[C@H](CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@H](C)C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H132N20O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207893 | |

| Record name | Gardimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1754.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59165-34-3 | |

| Record name | Gardimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059165343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gardimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Gardimycin: A Technical Guide to Its Discovery, Isolation, and Characterization from Actinoplanes

This guide provides an in-depth technical overview of the discovery, fermentation, isolation, and characterization of Gardimycin, a potent peptide antibiotic. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind key methodological choices, ensuring a deep and applicable understanding of the process.

Introduction: Unveiling a Potent Cell Wall Inhibitor

This compound, also known as Actagardin, is a tetracyclic lantibiotic, a class of structurally unique peptide antibiotics, produced by bacteria of the genus Actinoplanes.[1] First described in the 1970s, it has garnered scientific interest due to its specific and potent mechanism of action: the inhibition of bacterial peptidoglycan synthesis, a cornerstone of cell wall formation.[2][3] This makes it an important molecule in the ongoing search for novel antibacterial agents, particularly against Gram-positive pathogens.[4]

The producing organisms, Actinoplanes, are a genus of Actinomycetes, which are renowned as a prolific source of diverse and bioactive secondary metabolites.[5][6] This guide offers a comprehensive walkthrough of the journey from identifying the producer strain to purifying the active compound, grounded in both historical methods and modern analytical techniques.

The Genesis of this compound: Discovery and Producer Strain

The discovery of this compound originated from screening programs aimed at identifying new antibiotics from rare Actinomycetes. Two distinct strains, later classified as new species, Actinoplanes garbadinensis and Actinoplanes liguriae, were identified as producers of this novel peptide antibiotic.[7] A detailed taxonomic study distinguished these strains from other known Actinoplanes species, highlighting the importance of thorough microbiological characterization in natural product discovery.[7] Another reported producer is Actinoplanes brasiliensis.[1]

The selection of Actinoplanes for screening is strategic; this genus is known for producing unique chemical scaffolds that are often missed in screens focused on more common genera like Streptomyces.[6] The initial studies laid the critical groundwork for fermentation and process development.[7]

Fermentation and Production: Cultivating the Antibiotic

The production of antibiotics like this compound is a classic secondary metabolic process, typically occurring after the primary growth phase (trophophase) has concluded.[8][9] Maximizing yield requires careful control over the microbial environment to trigger the biosynthetic gene clusters responsible for production.

Workflow for this compound Production

The overall process, from a master cell bank to the final harvest, requires meticulous attention to aseptic technique and environmental control to ensure reproducibility and prevent contamination.

Caption: Fermentation workflow from cell bank to harvest.

Experimental Protocol: Fermentation of Actinoplanes garbadinensis

This protocol outlines a typical batch fermentation process. The key is providing an initial environment for robust growth, followed by conditions that favor antibiotic production.

-

Inoculum Preparation:

-

Aseptically transfer spores from a cryopreserved working cell bank to a suitable agar medium (e.g., Bennett's agar). Incubate at 28-30°C for 7-10 days until mature sporangia are visible.

-

Inoculate a 250 mL baffled flask containing 50 mL of seed medium (e.g., a rich medium with yeast extract, malt extract, and glucose) with a loopful of spores.

-

Incubate at 28°C on a rotary shaker (220 rpm) for 48-72 hours to develop a dense vegetative mycelial culture.

-

-

Production Bioreactor:

-

Prepare the production medium. Studies have shown that complex organic media are effective.[7] A representative medium is detailed in the table below.

-

Sterilize the production bioreactor containing the medium in place. After cooling, calibrate pH and dissolved oxygen probes.

-

Aseptically transfer the seed culture into the production bioreactor (a 5-10% v/v inoculation is typical).

-

Run the fermentation under controlled conditions as specified in the table below. Monitor key parameters (pH, DO, glucose concentration, biomass) throughout the run.

-

Harvest the broth after antibiotic production peaks (typically 96-144 hours), as determined by bioassay or HPLC analysis of samples.

-

Data Presentation: Fermentation Parameters

Summarizing the operational parameters provides a clear, reproducible baseline for process development.

| Parameter | Seed Culture | Production Bioreactor | Rationale |

| Medium Composition | Yeast Extract (4g/L), Malt Extract (10g/L), Dextrose (4g/L) | Soluble Starch (20g/L), Pharmamedia (15g/L), Glucose (5g/L), CaCO₃ (3g/L) | A rich seed medium promotes rapid biomass accumulation. The production medium uses a slower-metabolizing carbon source (starch) to prolong the production phase. CaCO₃ acts as a pH buffer. |

| Temperature | 28°C | 28°C | Optimal temperature for Actinoplanes growth and secondary metabolism. |

| pH | Initial pH 7.2 | Controlled at 6.8 - 7.2 | Stable pH is critical; deviations can halt antibiotic synthesis. |

| Aeration | N/A (shaker flask) | 1.0 VVM (Volume of air per volume of medium per minute) | Actinoplanes are aerobic; sufficient oxygen is crucial for energy-intensive antibiotic biosynthesis. |

| Agitation | 220 rpm | 200 - 400 rpm | Ensures homogeneity of nutrients and oxygen, prevents cell settling. |

| Duration | 48 - 72 hours | 120 - 168 hours | Seed culture develops biomass. Production phase is extended to maximize secondary metabolite accumulation. |

Isolation and Purification Cascade

This compound is a polar peptide, making it insoluble in most organic solvents but soluble in water.[10] This property dictates the entire purification strategy, which is designed to progressively remove impurities and concentrate the target molecule.

Purification Workflow Diagram

The process is a multi-step cascade, moving from crude separation to high-resolution chromatography. Each step increases the specific activity and purity of the final product.

Caption: Multi-step workflow for this compound purification.

Step-by-Step Methodologies

Step 1: Biomass Removal & Initial Extraction

-

Protocol:

-

Centrifuge the harvested fermentation broth at 8,000 x g for 20 minutes to pellet the mycelia.

-

Decant and collect the cell-free supernatant, which contains the secreted this compound.

-

Adjust the supernatant pH to ~8.0. Perform a liquid-liquid extraction using n-butanol at a 1:1 v/v ratio.[11] Mix vigorously and allow the phases to separate.

-

Collect the butanol phase. Repeat the extraction on the aqueous phase to maximize recovery.

-

Pool the butanol extracts and concentrate under reduced pressure (rotary evaporation) to yield a crude, semi-solid extract.

-

-

Causality: Centrifugation is a standard first step to clarify the broth. n-Butanol is sufficiently polar to partition the peptide antibiotic from the highly aqueous supernatant while leaving behind many polar impurities like salts and sugars.

Step 2: Desalting and Primary Purification

-

Protocol:

-

Redissolve the crude extract in a minimal volume of water.

-

Transfer the solution to a dialysis tube (e.g., 1 kDa molecular weight cut-off).

-

Perform dialysis against deionized water for 24-48 hours, with several changes of water, to remove residual salts and very small molecules.[11]

-

Alternatively, for larger scales, use a macroporous adsorbent resin (e.g., Amberlite XAD series), eluting with an increasing gradient of methanol or isopropanol in water.[12]

-

-

Causality: Dialysis is a classic and effective method for removing low molecular weight contaminants based on size exclusion. Adsorbent resins offer a more scalable chromatographic alternative, separating compounds based on hydrophobicity.

Step 3: High-Resolution Chromatographic Purification

-

Protocol:

-

Ion-Exchange Chromatography (IEX): Dissolve the desalted material in a low-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5). Load onto a suitable anion or cation exchange column (depending on this compound's isoelectric point). Elute with a linear salt gradient (e.g., 0-1 M NaCl). Collect fractions and perform a bioassay or HPLC analysis to identify those containing this compound.

-

Reversed-Phase HPLC (RP-HPLC): Pool the active IEX fractions. Acidify slightly with trifluoroacetic acid (TFA) to 0.1%. Inject onto a preparative C18 RP-HPLC column.[13] Elute with a gradient of acetonitrile (or methanol) in water (both containing 0.1% TFA). A typical gradient might be 5% to 70% acetonitrile over 40 minutes.

-

Monitor the elution profile at ~220 nm and 280 nm. Collect the peak corresponding to this compound.

-

Lyophilize the pure fraction to obtain a stable, crystalline product.

-

-

Causality: This two-step chromatographic process provides orthogonal separation. IEX separates molecules based on net charge, while RP-HPLC separates them based on hydrophobicity.[14] Using two different separation principles is highly effective at removing closely related impurities, achieving high purity. The use of TFA as an ion-pairing agent in RP-HPLC improves peak shape for peptides.

Data Presentation: Purification Summary Table

This table is crucial for evaluating the efficiency of the purification cascade.

| Purification Step | Total Volume (mL) | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Cell-Free Supernatant | 10,000 | 50,000 | 2,000,000 | 40 | 100 | 1 |

| Butanol Extract | 500 | 5,000 | 1,800,000 | 360 | 90 | 9 |

| Post-Dialysis | 100 | 1,200 | 1,600,000 | 1,333 | 80 | 33 |

| IEX Pool | 50 | 150 | 1,200,000 | 8,000 | 60 | 200 |

| RP-HPLC Pool | 20 | 80 | 1,000,000 | 12,500 | 50 | 313 |

Note: Activity units are hypothetical and would be determined by a standardized bioassay (e.g., agar diffusion assay against Bacillus subtilis).

Structural Characterization and Analysis

Once purified, the identity and purity of this compound must be confirmed.

-

High-Performance Liquid Chromatography (HPLC): An analytical C18 column is used to assess purity. A single, sharp peak indicates a highly pure sample. This method is also used for quantification.[15]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive technique for determining the molecular weight of the compound.[16] The accurate mass measurement helps confirm the elemental composition, which for this compound was initially approximated as C₈₄H₁₃₈N₁₈S₃₋₄O₃₄Na.[11]

-

Amino Acid Analysis: Acid hydrolysis of the peptide followed by chromatographic analysis (e.g., HPLC with pre-column derivatization) identifies the constituent amino acids. The original analysis identified serine, glutamic acid, alanine, leucine, isoleucine, glycine, valine, tryptophan, and two sulfur-containing amino acids.[11]

-

Nuclear Magnetic Resonance (NMR): For complete, unambiguous structure elucidation, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy is required. This powerful technique maps the entire chemical structure and stereochemistry of the molecule.

Mechanism of Action: A Targeted Attack on the Cell Wall

This compound's antibacterial efficacy stems from its ability to disrupt the biosynthesis of peptidoglycan, the primary structural component of the bacterial cell wall.

Studies have shown that this compound specifically inhibits peptidoglycan synthesis, causing the intracellular accumulation of the precursor molecule UDP-N-acetylmuramyl-pentapeptide and the associated lipid intermediate.[2][3] This indicates that this compound acts at a late stage of the synthesis cycle, likely by interfering with the transglycosylation step that polymerizes the glycan chains or by binding to the lipid II carrier molecule, preventing its utilization by the cell wall synthesis machinery.

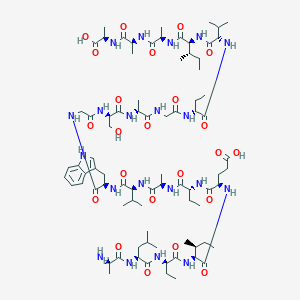

Caption: this compound inhibits peptidoglycan synthesis.

Conclusion and Future Directions

The discovery and isolation of this compound from Actinoplanes serve as a prime example of a classic natural product drug discovery workflow. The methodologies, from fermentation to multi-step purification, demonstrate the core principles required to isolate a specific bioactive molecule from a complex biological matrix. While the original methods relied on classical techniques like solvent extraction and dialysis, the modern workflow is dominated by the precision and scalability of chromatography. Understanding the rationale behind each step is paramount for troubleshooting, optimization, and adapting these protocols for the discovery of new antibiotics. This compound's unique structure and potent activity ensure its continued relevance as a lead compound for further research and development in the fight against bacterial infections.

References

-

Coronelli, C., Tamoni, G., & Lancini, G. C. (1976). This compound, a new antibiotic from Actinoplanes. II. Isolation and preliminary characterization. The Journal of Antibiotics, 29(5), 507–510. [Link]

-

Jung, H. M., Kim, S. Y., Lee, J. H., & Kim, C. J. (2000). Production of teicoplanin by Actinoplanes teichomyceticus in continuous fermentation. Journal of Microbiology and Biotechnology, 10(4), 458-463. [Link]

-

Parenti, F., Pagani, H., & Beretta, G. (1976). This compound, a new antibiotic from Actinoplanes. I. Description of the producer strain and fermentation studies. The Journal of Antibiotics, 29(5), 501–506. [Link]

-

Bérdy, J. (2005). Bioactive microbial metabolites. The Journal of Antibiotics, 58(1), 1–26. [Link]

-

Karpiński, T. M. (2020). Coloradocin, an antibiotic from a new Actinoplanes. I. Taxonomy, fermentation and biological properties. Molecules, 25(22), 5364. [Link]

-

Somma, S., Merati, W., & Parenti, F. (1977). This compound, a new antibiotic inhibiting peptidoglycan synthesis. Antimicrobial Agents and Chemotherapy, 11(3), 396–401. [Link]

-

Somma, S., Merati, W., & Parenti, F. (1977). This compound, a new antibiotic inhibiting peptidoglycan synthesis. PubMed Central, 11(3), 396-401. [Link]

-

Parenti, F., Pagani, H., & Beretta, G. (1975). Lipiarmycin, a new antibiotic from Actinoplanes. I. Description of the producer strain and fermentation studies. The Journal of Antibiotics, 28(4), 247–252. [Link]

-

Wikipedia. (2023). Actagardin. [Link]

-

Sitrin, R. D., & Chan, G. W. (1994). Separation Methodology. In Glycopeptide Antibiotics (pp. 33-66). CRC Press. [Link]

- Goldstein, B. P., & Selva, E. (2018). Method for the purification of lipoglycopeptide antibiotics.

-

Arioli, V., Berti, M., & Silvestri, L. G. (1976). This compound, a new antibiotic from Actinoplanes. III. Biological properties. The Journal of Antibiotics, 29(5), 511–515. [Link]

-

Folena-Wasserman, G., Poehland, B. L., Yeung, E. W., Staiger, D., Killmer, L. B., Snader, K., ... & Jeffs, P. W. (1986). Kibdelins (AAD-609), novel glycopeptide antibiotics. II. Isolation, purification and structure. The Journal of Antibiotics, 39(10), 1395–1406. [Link]

-

Yuan, J., Li, X., Liu, C., Zhang, Y., & Li, C. (2022). Isolation and purification of antibacterial lipopeptides from Bacillus velezensis YA215 isolated from sea mangroves. Frontiers in Microbiology, 13, 989397. [Link]

-

Wikipedia. (2024). Production of antibiotics. [Link]

-

Zhang, Q., Li, Y., & Chen, G. (2015). Isolation, purification and structure determination of glycopeptide antibiotics N-methylaglucovancomycin. Chinese Journal of Pharmaceuticals, 46(8), 903-906. [Link]

-

van der Meij, A., Worsley, S. F., Hutchings, M. I., & van Wezel, G. P. (2017). Concepts and Methods to Access Novel Antibiotics from Actinomycetes. Methods in Molecular Biology, 1520, 1-23. [Link]

-

Chen, K., Li, S., & Liu, W. (2022). Biosynthesis of C-nucleoside antibiotics in actinobacteria: recent advances and future developments. Applied Microbiology and Biotechnology, 106(1), 69-81. [Link]

-

Al-Abachi, A. M., & Al-Taha, Z. A. (2023). The analytical techniques for determination of antibiotics. ResearchGate. [Link]

-

Al-Bayati, M. F., & Al-Azzawi, A. M. (2023). Synthesis, Characterization and HPLC Analysis of Streptomycin with its Derivatives. Egyptian Journal of Chemistry, 66(10), 303-311. [Link]

-

Voulvoulis, N., & Scrimshaw, M. D. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. TrAC Trends in Analytical Chemistry, 26(6), 560-575. [Link]

Sources

- 1. Actagardin - Wikipedia [en.wikipedia.org]

- 2. This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a new antibiotic inhibiting peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a new antibiotic from Actinoplanes. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Actinomycetes: A Never-Ending Source of Bioactive Compounds—An Overview on Antibiotics Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound, a new antibiotic from Actinoplanes. I. Description of the producer strain and fermentation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipiarmycin, a new antibiotic from Actinoplanes. I. Description of the producer strain and fermentation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Production of antibiotics - Wikipedia [en.wikipedia.org]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. This compound, a new antibiotic from Actinoplanes. II. Isolation and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Kibdelins (AAD-609), novel glycopeptide antibiotics. II. Isolation, purification and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. EP3962929B1 - Method for the purification of lipoglycopeptide antibiotics - Google Patents [patents.google.com]

- 15. Synthesis, Characterization and HPLC Analysis of Streptomycin with its Derivatives | Journal of Pioneering Medical Sciences [jpmsonline.com]

- 16. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

A Technical Guide to Gardimycin Production in Actinoplanes garbadinensis

Abstract

Gardimycin, also known as actagardine, is a potent lanthipeptide antibiotic produced by the filamentous actinomycete, Actinoplanes garbadinensis.[1][2] With its significant activity against a range of Gram-positive bacteria, including clinically relevant pathogens, this compound represents a promising scaffold for antibiotic development.[3][4] This technical guide provides an in-depth exploration of the fundamental biology and applied methodologies for the cultivation of A. garbadinensis and the subsequent production, extraction, and analysis of this compound. We will delve into the genetic architecture of the biosynthetic pathway, optimize fermentation strategies based on mechanistic understanding, detail robust purification workflows, and discuss modern approaches for strain improvement. This document is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this unique natural product.

Introduction: The Lanthipeptide Frontier

The relentless rise of antimicrobial resistance necessitates the discovery and development of novel antibiotics with unique mechanisms of action.[5] Lanthipeptides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), have emerged as a valuable source of such drug candidates.[5][6] These molecules are characterized by the presence of lanthionine and methyllanthionine thioether cross-links, which confer significant structural stability and are crucial for their biological activity.[6][7]

This compound, produced by Actinoplanes garbadinensis, is a notable member of this family.[1][2] Its primary mechanism of action involves the inhibition of bacterial cell wall biosynthesis by binding to Lipid II, a critical intermediate in peptidoglycan synthesis.[3][5][8] This guide serves as a comprehensive resource for the scientific community, consolidating critical knowledge and providing actionable protocols for working with A. garbadinensis to produce this compound.

The Genetic Blueprint: this compound Biosynthesis

The production of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), designated as the gar cluster. Understanding the function of each component within this cluster is paramount for any rational strain engineering or production optimization effort.

Organization of the gar Gene Cluster

The gar BGC in A. garbadinensis ATCC 31049 contains all the genetic information required for precursor peptide synthesis, post-translational modification, transport, and regulation.[9][10] The core of the pathway involves the ribosomal synthesis of a precursor peptide, GarA, which is then extensively modified by a series of dedicated enzymes.[7][11]

Key components of the gar cluster include:

-

garA : The structural gene encoding the precursor peptide, which consists of an N-terminal leader peptide and a C-terminal core peptide that undergoes modification.[9][11]

-

garM : Encodes the lanthipeptide synthetase, a key enzyme responsible for both the dehydration of serine/threonine residues and the subsequent cyclization reactions that form the characteristic thioether rings.[7][9]

-

garT / garH : Genes encoding an ABC transporter system presumed to be responsible for the export of mature this compound, also contributing to self-resistance.

-

garR1 / garR : Regulatory genes that likely control the expression of the entire gene cluster, responding to cellular signals or environmental cues.[9]

-

garO : Encodes a flavin-dependent oxidase responsible for the formation of a unique sulfoxide bridge in the final molecule, a modification not formed by spontaneous chemical reaction.[10]

Caption: Organization of the core this compound (gar) gene cluster.

The Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that exemplifies the RiPP pathway:

-

Ribosomal Synthesis : The garA gene is transcribed and translated to produce the linear precursor peptide, GarA.[11]

-

Post-Translational Modification (PTM) : The leader peptide region of GarA docks with the modification enzyme complex, primarily the lanthipeptide synthetase GarM.[7] GarM first dehydrates specific serine and threonine residues in the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[11]

-

Cyclization : GarM then catalyzes a series of intramolecular Michael-type additions, where cysteine residues attack the Dha/Dhb residues to form the defining lanthionine/methyllanthionine thioether bridges.[7]

-

Final Tailoring : The GarO enzyme introduces a sulfoxide group, adding to the structural complexity and bioactivity of the molecule.[10]

-

Export & Maturation : The modified peptide is exported out of the cell by the GarTH transporter. The leader peptide is cleaved either during or after export to release the mature, active this compound antibiotic.

Fermentation and Production

Optimizing the production of this compound requires careful control of the cultivation conditions for A. garbadinensis. As a filamentous actinomycete, its growth and secondary metabolism are highly sensitive to nutritional and physical parameters.[2]

Media Composition

The choice of fermentation medium is critical for achieving high yields. Complex media containing a mix of carbohydrates, proteins, and essential minerals have proven effective.[2][12] The original studies highlighted several successful formulations.[12]

| Component | V Medium (g/L)[12] | E Medium (g/L)[12] | Rationale & Expert Insight |

| Meat Extract | 3 | 4 | Provides a rich source of amino acids, vitamins, and growth factors. |

| Tryptone/Peptone | 5 | 4 | Primary nitrogen source, crucial for biomass and peptide synthesis. |

| Yeast Extract | 5 | 1 | A key component supplying B-vitamins and other essential cofactors for enzymatic reactions. |

| Dextrose (Glucose) | 1 | 50 | Readily metabolizable carbon source. Higher concentration in E medium supports higher cell density, but risks catabolite repression. Monitoring pH is critical to prevent acidification from high glucose metabolism. |

| Soluble Starch | 24 | - | A complex carbohydrate that is metabolized more slowly, sustaining growth and antibiotic production into the stationary phase. |

| Soybean Meal | - | 10 | An inexpensive source of both carbon and nitrogen, often used to boost yields in industrial fermentations. |

| Sodium Chloride | - | 2.5 | Important for maintaining osmotic balance. |

| Calcium Carbonate | 4 | 5 | Acts as a buffering agent to stabilize pH, which can otherwise drop due to the production of organic acids from sugar metabolism. This is a self-validating component; stable pH correlates strongly with successful fermentation. |

| pH (pre-sterilization) | Not specified | 7.6 | The initial pH is set slightly alkaline to compensate for the drop during sterilization and initial growth phases. |

Expert Recommendation: For initial lab-scale production, Medium V provides a robust baseline. For yield optimization, Medium E is superior but requires more stringent monitoring of pH and dissolved oxygen due to the higher metabolic load from the increased dextrose concentration.

Step-by-Step Fermentation Protocol

-

Inoculum Preparation: a. Aseptically transfer a lyophilized culture or a frozen mycelial stock of A. garbadinensis (e.g., ATCC 31049) to a 250 mL flask containing 50 mL of V Medium.[13] b. Incubate at 28-30°C on a rotary shaker at 220 rpm for 48-72 hours.[12] Successful growth is indicated by the formation of distinct mycelial pellets or clumps. c. This seed culture will be used to inoculate the main production fermenter.

-

Production Fermentation: a. Prepare the production medium (e.g., Medium E) in a fermenter, ensuring all components are fully dissolved before sterilizing. Add CaCO3 prior to sterilization. b. After cooling, inoculate the production fermenter with 5-10% (v/v) of the seed culture. c. Maintain the fermentation at 28-30°C with vigorous aeration and agitation.[12] For bioreactors, a dissolved oxygen (DO) level above 20% should be maintained. Foaming can be controlled with the addition of a sterile antifoam agent. d. The fermentation typically runs for 96 to 144 hours. Production of this compound begins in the late logarithmic growth phase and continues into the stationary phase.[14]

-

Monitoring and Validation: a. Microscopy: Regularly check culture purity and morphology. Healthy A. garbadinensis should appear as filamentous mycelia. b. pH: Monitor pH daily. A sharp drop below 6.0 can inhibit antibiotic production. c. Bioassay: The most reliable method to track production is a bioassay. Collect samples aseptically, centrifuge to obtain the supernatant, and use paper discs on a lawn of a sensitive indicator organism like Sarcina lutea ATCC 9341 or Bacillus subtilis.[12] The diameter of the inhibition zone is proportional to the this compound concentration.

Downstream Processing: Extraction and Purification

This compound is an extracellular peptide, simplifying the initial extraction process.[1] The workflow focuses on capturing the peptide from the culture broth and purifying it away from media components and other cellular metabolites.

Protocol for this compound Purification

-

Biomass Removal: a. After fermentation, harvest the entire broth. b. Centrifuge the broth at 8,000 x g for 20 minutes to pellet the mycelia. c. Decant and collect the supernatant, which contains the this compound.

-

Solvent Extraction: a. Adjust the pH of the supernatant to ~7.0. b. Extract the supernatant with an equal volume of n-butanol.[1] this compound will partition into the organic phase. c. Separate the butanol phase and concentrate it to a smaller volume using a rotary evaporator. This crude extract contains this compound and other hydrophobic molecules.

-

Chromatographic Purification: a. Adsorption Chromatography: The butanol extract can be further purified using a non-ionic polymeric resin like Amberlite XAD-16. The principle is to adsorb this compound onto the resin and then elute it with a solvent gradient (e.g., increasing concentrations of methanol or acetone in water). b. Size-Exclusion Chromatography: Further purification can be achieved on resins like Sephadex LH-20 to separate molecules based on size. c. High-Performance Liquid Chromatography (HPLC): The final polishing step should be performed using reverse-phase HPLC (RP-HPLC) with a C18 column. A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is typically effective for resolving this compound to high purity.

-

Purity Validation: a. Fractions from each HPLC peak should be collected. b. Purity is assessed by analytical RP-HPLC (observing a single, sharp peak) and Mass Spectrometry (MS) to confirm the expected molecular weight. c. Bioactivity of the purified fraction must be re-confirmed using the bioassay described previously.

Caption: Workflow for the extraction and purification of this compound.

Strain Improvement and Genetic Engineering

While fermentation optimization can increase yields, significant improvements often require genetic manipulation of the producing strain.[15][16] Actinomycetes have historically been challenging to engineer, but modern synthetic biology tools are overcoming these barriers.[17][18]

Strategies for Enhancing Production

-

Overexpression of Regulatory Genes: Placing positive regulatory genes like garR1 under the control of a strong, constitutive promoter can lead to enhanced activation of the entire gar BGC.[17]

-

Precursor Supply Enhancement: Increasing the intracellular pools of precursor amino acids (e.g., cysteine, serine, threonine) by engineering primary metabolic pathways can boost this compound synthesis.

-

Deletion of Competing Pathways: Inactivating BGCs for other secondary metabolites can redirect metabolic flux towards this compound production.[17]

-

Combinatorial Biosynthesis: The modular nature of RiPPs allows for bioengineering.[11] By altering the garA core peptide sequence and co-expressing modification enzymes from other lanthipeptide pathways, it is possible to generate novel this compound analogs with potentially improved properties (e.g., enhanced stability, broader activity spectrum).[19]

Conclusion and Future Outlook

Actinoplanes garbadinensis remains a valuable microbial resource for the production of the potent lanthipeptide antibiotic, this compound. This guide has provided a comprehensive technical framework, from the genetic underpinnings of its biosynthesis to detailed, field-tested protocols for its fermentation and purification. The true potential of this compound, however, lies in its future development. The application of modern genetic engineering tools to A. garbadinensis will not only enable dramatic improvements in yield but also facilitate the creation of novel, engineered lanthipeptides.[11][20] Such molecules could be designed to overcome existing resistance mechanisms and address the urgent clinical need for new antibacterial agents.

References

-

Ortega, M. A., & van der Donk, W. A. (2016). Discovery, biosynthesis, and engineering of lantipeptides. PubMed Central (PMC). Available at: [Link]

-

Ruijne, L. K., & Kuipers, O. P. (2023). Engineering lanthipeptides by introducing a large variety of RiPP modifications to obtain new-to-nature bioactive peptides. PubMed Central (PMC). Available at: [Link]

-

Zhang, Q., et al. (2022). Mining and Biosynthesis of Bioactive Lanthipeptides From Microorganisms. Frontiers in Microbiology. Available at: [Link]

-

Ortega, M. A., et al. (2017). Mechanistic Understanding of Lanthipeptide Biosynthetic Enzymes. Chemical Reviews. Available at: [Link]

-

An, L., & van der Donk, W. A. (2020). Recent Progress in Lanthipeptide Biosynthesis, Discovery, and Engineering. Semantic Scholar. Available at: [Link]

-

Parenti, F., et al. (1976). This compound, a new antibiotic from Actinoplanes. II. Isolation and preliminary characterization. The Journal of Antibiotics. Available at: [Link]

-

Somma, S., Merati, W., & Parenti, F. (1977). This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis. PubMed Central (PMC). Available at: [Link]

-

Somma, S., Merati, W., & Parenti, F. (1977). This compound, a new antibiotic inhibiting peptidoglycan synthesis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

McCullough, B. J., et al. (2017). Production of ramoplanin analogues by genetic engineering of Actinoplanes sp. PubMed. Available at: [Link]

-

Parenti, F., Pagani, H., & Beretta, G. (1976). This compound, a new antibiotic from Actinoplanes. I. Description of the producer strain and fermentation studies. PubMed. Available at: [Link]

-

Parenti, F., Pagani, H., & Beretta, G. (1976). Lipiarmycin, a new antibiotic from Actinoplanes. I. Description of the producer strain and fermentation studies. SciSpace. Available at: [Link]

-

Arioli, V., et al. (1976). This compound, a new antibiotic from Actinoplanes. III. Biological properties. PubMed. Available at: [Link]

-

Bilyk, O., & Luzhetskyy, A. (2019). Challenges and advances in genetic manipulation of filamentous actinomycetes – the remarkable producers of specialized metabolites. Royal Society of Chemistry. Available at: [Link]

-

MIBiG. (n.d.). BGC0000495: actagardine biosynthetic gene cluster from Actinoplanes garbadinensis. MIBiG. Available at: [Link]

-

Kaczmar, U., & Schutze, E. (2020). An Update on Molecular Tools for Genetic Engineering of Actinomycetes—The Source of Important Antibiotics and Other Valuable Compounds. PubMed Central (PMC). Available at: [Link]

-

Hopwood, D. A. (2000). Genetic manipulation of antibiotic-producing Streptomyces. PubMed. Available at: [Link]

-

Hopwood, D. A. (1989). Antibiotics: opportunities for genetic manipulation. PubMed. Available at: [Link]

-

Boakes, S., et al. (2010). Analysis and manipulation of 'actagardine' gene clusters from Actinoplanes. Semantic Scholar. Available at: [Link]

-

Muller, M., et al. (2007). Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis. PubMed Central (PMC). Available at: [Link]

-

Parenti, F., Pagani, H., & Beretta, G. (1975). Lipiarmycin, a new antibiotic from Actinoplanes. I. Description of the producer strain and fermentation studies. PubMed. Available at: [Link]

-

Schauwecker, F., et al. (2001). The Actinomycin Biosynthetic Gene Cluster of Streptomyces chrysomallus: a Genetic Hall of Mirrors for Synthesis of a Molecule with Mirror Symmetry. PubMed Central (PMC). Available at: [Link]

Sources

- 1. This compound, a new antibiotic from Actinoplanes. II. Isolation and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new antibiotic from Actinoplanes. I. Description of the producer strain and fermentation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a new antibiotic from Actinoplanes. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Mining and Biosynthesis of Bioactive Lanthipeptides From Microorganisms [frontiersin.org]

- 6. Discovery, biosynthesis, and engineering of lantipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound, a new antibiotic inhibiting peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BGC0000495 [mibig.secondarymetabolites.org]

- 10. Figure 5.9 from Analysis and manipulation of 'actagardine' gene clusters from Actinoplanes | Semantic Scholar [semanticscholar.org]

- 11. Engineering lanthipeptides by introducing a large variety of RiPP modifications to obtain new-to-nature bioactive peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. atcc.org [atcc.org]

- 14. Lipiarmycin, a new antibiotic from Actinoplanes. I. Description of the producer strain and fermentation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Challenges and advances in genetic manipulation of filamentous actinomycetes – the remarkable producers of specialized metabolites - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 16. Antibiotics: opportunities for genetic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An Update on Molecular Tools for Genetic Engineering of Actinomycetes—The Source of Important Antibiotics and Other Valuable Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Genetic manipulation of antibiotic-producing Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Production of ramoplanin analogues by genetic engineering of Actinoplanes sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent Progress in Lanthipeptide Biosynthesis, Discovery, and Engineering | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Structural Elucidation of the Lantibiotic Gardimycin

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Challenge of Peptide Antibiotics

The journey from the discovery of a novel bioactive molecule to its clinical application is fundamentally reliant on a complete and unambiguous understanding of its chemical structure. For peptide antibiotics, and particularly for structurally complex classes like the lantibiotics, this process is a formidable challenge. Gardimycin, also known as Actagardin, stands as a prime example of this complexity.[1] This guide eschews a conventional step-by-step manual, instead offering a deep dive into the strategic, multi-faceted analytical campaign required to decode such a molecule. We will explore the causality behind experimental choices, the integration of orthogonal techniques, and the self-validating logic that underpins a successful structural elucidation, reflecting the insights of a seasoned application scientist.

This compound: An Introduction to a Potent Peptidoglycan Inhibitor

This compound is a tetracyclic peptide antibiotic belonging to the lantibiotic class, produced by strains of the actinomycete genus Actinoplanes, such as Actinoplanes garbadinensis and Actinoplanes brasiliensis.[1][2][3] Its potent antimicrobial activity is directed primarily against Gram-positive bacteria.[2][4] The mechanism of action involves the specific inhibition of bacterial cell wall biosynthesis, precisely targeting the synthesis of peptidoglycan.[5][6][7] This targeted action, coupled with low toxicity, made this compound a molecule of significant scientific interest from its initial discovery.[8]

Early characterization efforts in the 1970s successfully identified this compound as a peptide antibiotic.[2] However, these preliminary studies also hinted at its structural intricacy. Acid hydrolysis revealed a collection of common amino acids—including serine, glutamic acid, alanine, and tryptophan—but also pointed to the presence of unusual sulfur-containing amino acids whose structures were not immediately apparent.[2] This discovery was a critical signpost, indicating that this compound was not a simple linear peptide and that its full structure would only be revealed through a more sophisticated analytical approach.

| Property | Description | Source(s) |

| Name(s) | This compound, Actagardin | [1][9] |

| Producing Organism | Actinoplanes garbadinensis, Actinoplanes brasiliensis | [1][2][3] |

| Molecular Formula | C₈₁H₁₃₂N₂₀O₂₃ | [1][10][11] |

| Molar Mass | ~1754.06 g/mol | [1][10] |

| Class | Lantibiotic (Tetracyclic Peptide) | [1][9] |

| Mechanism of Action | Inhibition of Peptidoglycan Synthesis | [5][6][7] |

| Primary Target | Gram-positive bacteria | [2][4] |

The Integrated Workflow for Complex Peptide Elucidation

The determination of a structure like this compound's is not a linear process but an iterative and integrated workflow. Each experimental stage provides data that informs the next, with different techniques employed to answer specific questions about the molecule's architecture—from its basic components to its complex three-dimensional arrangement.

Foundational Analysis: From Crude Extract to Amino Acid Composition

The initial and most critical phase involves isolating this compound in a pure form, a prerequisite for any meaningful structural analysis.

Protocol 1: Isolation and Purification of this compound

-

Cultivation: Ferment a high-producing strain, such as Actinoplanes garbadinensis, under optimized conditions to maximize antibiotic yield.[3]

-

Initial Extraction: After fermentation, separate the mycelium from the broth. Extract the broth using a water-immiscible solvent like butanol, which partitions the relatively hydrophobic peptide from the aqueous medium.[2]

-

Crude Purification: Concentrate the butanol extract. Subject the crude extract to dialysis to remove smaller molecules and salts.[2]

-

Fine Purification: Employ advanced chromatographic techniques. Historically, counter-current distribution was used to achieve high purity.[2] In a modern laboratory, this would be supplanted by High-Performance Liquid Chromatography (HPLC), likely using a reversed-phase column (e.g., C18) with a water/acetonitrile gradient.[12][13] Purity is monitored at each stage by analytical HPLC and bioassays.

With a pure sample, the first structural question is to determine its building blocks.

Protocol 2: Amino Acid Analysis

-

Acid Hydrolysis: Aliquot the purified peptide and hydrolyze it in 6N HCl at ~110°C for 24 hours. This cleaves all peptide bonds, releasing the constituent amino acids.

-

Alkaline Hydrolysis: In a separate reaction, perform alkaline hydrolysis (e.g., with 4N NaOH) to liberate tryptophan, which is destroyed under acidic conditions.[2]

-

Derivatization: Derivatize the amino acids in the hydrolysates with a reagent like phenyl isothiocyanate (PITC) to make them detectable by UV absorbance.

-

Chromatographic Separation: Analyze the derivatized amino acids using HPLC or a dedicated amino acid analyzer.[2] Compare the retention times to those of known amino acid standards to identify and quantify each residue. This foundational analysis for this compound confirmed the presence of several standard amino acids and, crucially, unidentified peaks that pointed towards its unusual nature.[2]

Deciphering the Sequence: The Role of Degradation and Spectrometry

Determining the linear sequence of amino acids is a central task. Historically, this relied on chemical methods, which have now been largely augmented by mass spectrometry.

The Classical Approach: Edman Degradation

Developed by Pehr Edman, this method sequentially removes one amino acid at a time from the N-terminus of a peptide.[14][15]

Protocol 3: Automated Edman Degradation

-

Sample Loading: The purified peptide is adsorbed onto a solid support membrane.

-

Coupling: Phenyl isothiocyanate (PITC) is delivered under basic conditions to react with the free N-terminal amino group, forming a phenylthiocarbamoyl (PTC) derivative.[16]

-

Washing: Solvents wash away excess reagents.

-

Cleavage: Anhydrous trifluoroacetic acid is applied to cleave the first peptide bond, releasing the N-terminal residue as an anilinothiazolinone (ATZ) derivative without hydrolyzing the rest of the peptide.[15]

-

Extraction & Conversion: An organic solvent selectively extracts the ATZ-amino acid, which is then converted to the more stable phenylthiohydantoin (PTH) form with aqueous acid.[14]

-

Identification: The PTH-amino acid is injected into an HPLC system and identified by its unique retention time.

-

Repeat: The remaining peptide (now one residue shorter) automatically begins the next cycle.[17]

Causality & Limitations: Edman degradation was a cornerstone of protein sequencing. However, for a molecule like this compound, its utility is limited. The process fails if the N-terminus is chemically blocked and cannot reliably sequence more than 30-50 residues.[14] Most importantly, it provides no information on non-peptide bonds, such as the thioether bridges that define this compound's structure.

The Modern Powerhouse: Tandem Mass Spectrometry (MS/MS)

Mass spectrometry offers a rapid, highly sensitive alternative for sequencing that can also provide information on molecular mass and modifications.[18][19]

Protocol 4: Peptide Sequencing by ESI-MS/MS

-

Sample Infusion: The purified peptide solution is infused into an electrospray ionization (ESI) source, where it is aerosolized and charged, producing gaseous peptide ions.[20]

-

MS1 Scan: The ions enter the first mass analyzer, which selects the parent ion (precursor ion) corresponding to the full peptide.

-

Fragmentation: The selected precursor ions are directed into a collision cell, where they collide with an inert gas (e.g., argon). This collision-induced dissociation (CID) fragments the peptide ions at their weakest points—the peptide bonds.[18]

-

MS2 Scan: The resulting fragment ions are passed into a second mass analyzer, which separates them by their mass-to-charge ratio (m/z).

-

Spectrum Generation: A detector records the abundance of each fragment ion, generating an MS/MS spectrum.

-

Data Interpretation: The spectrum contains series of peaks (primarily 'b' and 'y' ions) representing fragments that differ by the mass of a single amino acid. Specialized software or manual interpretation pieces this information together to reconstruct the amino acid sequence.[19]

Expertise & Trustworthiness: The power of MS/MS lies in its ability to derive a sequence from the mass differences between fragment ions. This method is self-validating; a complete and logical series of b- and y-ions provides high confidence in the resulting sequence. For this compound, MS/MS would rapidly confirm the linear amino acid sequence and pinpoint the locations of any modified residues by observing unexpected mass shifts.

Unveiling the 3D Architecture: The Primacy of NMR

While MS/MS can define the primary sequence, it cannot resolve the complex 3D structure and the crucial thioether cross-links of a lantibiotic. For this, Nuclear Magnetic Resonance (NMR) spectroscopy is the indispensable tool.[21][22][23] NMR provides atomic-level information about through-bond and through-space connectivities.

Protocol 5: General Strategy for NMR-based Structure Elucidation

-

Sample Preparation: A highly concentrated (~1-5 mM) and pure sample of the peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

1D Spectra Acquisition: Acquire standard 1D ¹H and ¹³C spectra to get an overall fingerprint of the molecule and ensure sample quality.

-

Resonance Assignment (2D NMR):

-

TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid's spin system. For example, it connects the Hα proton of a valine residue to its Hβ and Hγ protons.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 chemical bonds, helping to confirm assignments made from TOCSY.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to, allowing for the assignment of ¹³C resonances.

-

-

Sequential Assignment & 3D Structure (2D NMR):

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for 3D structure. It identifies protons that are close in space (<5 Å), regardless of whether they are connected by bonds. Strong NOE cross-peaks between the Hα of one residue and the HN of the next residue (Hα(i) → HN(i+1)) are the primary means of walking along the peptide backbone to confirm the sequence.

-

Crucial Insight for this compound: For this compound, NOESY is essential for identifying the spatial proximities dictated by the tetracyclic thioether bridges. Protons on distant residues in the linear sequence will show strong NOE cross-peaks if they are forced together by a covalent cross-link. These non-sequential correlations are the definitive signatures used to map the cyclic structure.

-

-

Structure Calculation: The distance restraints derived from NOESY data, along with angular restraints from coupling constants, are used as inputs for molecular modeling software to calculate a family of 3D structures consistent with the experimental data.

The Ultimate Proof: Total Synthesis

The final and most rigorous validation of a proposed natural product structure is its total chemical synthesis.[24] By building the molecule from scratch according to the elucidated structure, scientists can provide definitive proof.

Self-Validating System: If the synthetic molecule exhibits identical properties to the natural product, the proposed structure is confirmed. This includes:

-

Identical Retention Time: Co-injection of the natural and synthetic material on an HPLC system should yield a single, sharp peak.[24]

-

Identical Spectroscopic Data: The ¹H NMR, ¹³C NMR, and mass spectra of the synthetic compound must be superimposable with those of the natural isolate.

-

Identical Biological Activity: The synthetic molecule must exhibit the same antimicrobial activity and potency (e.g., Minimum Inhibitory Concentration) as the natural this compound.[24]

Any deviation in these properties indicates an error in the proposed structure, often related to stereochemistry, and sends researchers back to re-evaluate their data.

Conclusion

The structural elucidation of this compound is a testament to the necessity of an integrated, multi-technique analytical strategy. It showcases a journey from classical chemical degradation methods that provided the first clues, to the powerful sequencing capabilities of mass spectrometry, and ultimately to the intricate 3D mapping enabled by NMR spectroscopy. Each method provides a unique and essential piece of the puzzle. The entire process is underpinned by a logic of self-validation, culminating in the gold standard of total synthesis. For scientists in drug development, this comprehensive approach not only reveals the structure of a potential therapeutic but also provides the deep molecular understanding necessary for future optimization and analog development.

References

-

Somma, S., Merati, W., & Parenti, F. (1977). This compound, a new antibiotic inhibiting peptidoglycan synthesis. Antimicrobial Agents and Chemotherapy, 11(3), 396–401. [Link][5][6][7]

-

Zimmermann, S. B., & Hüsener, M. (1987). This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis. Antimicrobial Agents and Chemotherapy. [Link][8]

-

Wikipedia contributors. (n.d.). Actagardin. Wikipedia. [Link][1]

-

Ye, Y., et al. (2013). Mass Spectrometry Approaches for Determining the Structure of Antimicrobial Peptides. Methods in Molecular Biology. [Link][18]

-

Somma, S., Merati, W., & Parenti, F. (1977). This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis. Antimicrobial Agents and Chemotherapy. [Link]

-

Coronelli, C., Tamoni, G., & Lancini, G. C. (1976). This compound, a new antibiotic from Actinoplanes. II. Isolation and preliminary characterization. The Journal of Antibiotics, 29(5), 507–510. [Link][2]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link][10]

-

Somma, S., Merati, W., & Parenti, F. (1977). This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis. Antimicrobial Agents and Chemotherapy. [Link]

-

Sharma, G., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(2), 100-112. [Link][12]

-

Sharma, G., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link][13]

-

Parenti, F., Pagani, H., & Beretta, G. (1976). This compound, a new antibiotic from Actinoplanes. I. Description of the producer strain and fermentation studies. The Journal of Antibiotics, 29(5), 501–506. [Link][3]

-

Wikipedia contributors. (n.d.). Edman degradation. Wikipedia. [Link][14]

-

Hughes, C. C., & Schaberle, T. F. (2023). Structure Elucidation of Antibiotics. Methods in Molecular Biology. [Link][21]

-

Arioli, V., Berti, M., & Silvestri, L. G. (1976). This compound, a new antibiotic from Actinoplanes. III. Biological properties. The Journal of Antibiotics, 29(5), 511–515. [Link][4]

-

Matsuura, H., et al. (2022). Solid-phase total synthesis and structural confirmation of antimicrobial longicatenamide A. Beilstein Journal of Organic Chemistry, 18, 1318–1324. [Link][24]

-

Sal-Aci, D. E., & Opella, S. J. (2018). On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides. Methods in Molecular Biology. [Link][22]

-

Sal-Aci, D. E., & Opella, S. J. (2018). On the role of NMR spectroscopy for characterization of antimicrobial peptides. PubMed. [Link][23]

-

Chemistry LibreTexts. (2022). 26.7: The Edman Degradation. [Link][17]

-

Gutsmiedl, K., et al. (2021). Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis. Pharmaceutics, 13(9), 1342. [Link][20]

-

McMurry, J. (2023). 26.6 Peptide Sequencing: The Edman Degradation. OpenStax. [Link][15]

-

Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. [Link][16]

Sources

- 1. Actagardin - Wikipedia [en.wikipedia.org]

- 2. This compound, a new antibiotic from Actinoplanes. II. Isolation and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a new antibiotic from Actinoplanes. I. Description of the producer strain and fermentation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a new antibiotic from Actinoplanes. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a new antibiotic inhibiting peptidoglycan synthesis [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound | C81H132N20O23 | CID 16132310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound - Wikidata [wikidata.org]

- 12. ijsra.net [ijsra.net]

- 13. researchgate.net [researchgate.net]

- 14. Edman degradation - Wikipedia [en.wikipedia.org]

- 15. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]

- 16. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Mass Spectrometry Approaches for Determining the Structure of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]

- 19. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]

- 20. mdpi.com [mdpi.com]

- 21. Structure Elucidation of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]

- 23. experts.umn.edu [experts.umn.edu]

- 24. BJOC - Solid-phase total synthesis and structural confirmation of antimicrobial longicatenamide A [beilstein-journals.org]

The Chemical Architecture of Gardimycin: A Technical Guide for Researchers

Foreword

In the ongoing battle against antimicrobial resistance, the exploration of novel therapeutic agents is paramount. Gardimycin, a potent peptide antibiotic, represents a compelling area of study for researchers and drug development professionals. This guide provides an in-depth technical overview of the chemical characterization of this compound, also known as Actagardin. By delving into its structural elucidation and the analytical methodologies employed, we aim to equip scientists with the foundational knowledge necessary to further investigate and potentially harness the therapeutic potential of this complex biomolecule. Our focus is on the causality behind experimental choices, ensuring a robust and reproducible understanding of this fascinating antibiotic.

Introduction to this compound: A Lantibiotic with a Unique Mechanism

This compound is a tetracyclic peptide antibiotic belonging to the lantibiotic class, produced by the bacterium Actinoplanes garbadinensis and Actinoplanes liguriae.[1][2][3] Lantibiotics are characterized by the presence of the thioether amino acids lanthionine and methyllanthionine, which form intramolecular bridges crucial for their structure and function. This compound exhibits potent activity against Gram-positive bacteria by specifically inhibiting cell wall biosynthesis.[4][5][6] Its mechanism of action involves interfering with the transglycosylation step of peptidoglycan synthesis, a critical pathway for bacterial survival.[2][4][5] This unique mode of action makes this compound a subject of significant interest for the development of new drugs to combat resistant pathogens.

Isolation and Purification: From Fermentation Broth to Pure Compound

The journey to characterizing this compound begins with its isolation from the fermentation broth of the producing microorganism. The inherent physicochemical properties of this peptide antibiotic dictate the purification strategy.

Physicochemical Properties

A thorough understanding of this compound's properties is the cornerstone of developing an effective purification protocol.

| Property | Value | Source |

| Molecular Formula | C81H132N20O23 | [7] |

| Molar Mass | 1754.064 g/mol | [7] |

| Isoelectric Point (pI) | ~4.2 | [8] |

| pKa values | 4.2 and 6.8 (aqueous) | [8] |

| Appearance | Whitish powder | [8] |

Purification Workflow

The purification of this compound is a multi-step process designed to separate the antibiotic from a complex mixture of cellular components and media constituents. The following workflow has proven effective:

Sources

- 1. This compound, a new antibiotic from Actinoplanes. II. Isolation and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound, a new antibiotic from Actinoplanes. I. Description of the producer strain and fermentation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a new antibiotic inhibiting peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Actagardin - Wikipedia [en.wikipedia.org]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

Gardimycin's Interruption of Bacterial Cell Wall Construction: A Technical Guide to its Mechanism of Action on Peptidoglycan Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antibacterial Mechanisms

The escalating crisis of antibiotic resistance necessitates a deep and nuanced understanding of the mechanisms of action of existing and novel antimicrobial agents. Gardimycin, a sulfur-containing peptide antibiotic produced by Actinoplanes garbadinensis, represents a compelling case study in the inhibition of a fundamental bacterial process: peptidoglycan synthesis.[1][2] This guide provides a detailed technical overview of this compound's mode of action, offering insights for researchers engaged in antibiotic discovery and development.

This compound exhibits potent activity against Gram-positive bacteria.[3] Its primary mechanism revolves around the disruption of the bacterial cell wall, a structure essential for maintaining cell shape and resisting osmotic stress. Specifically, this compound targets the intricate process of peptidoglycan biosynthesis, a pathway that has long been a fertile ground for antibiotic intervention due to its absence in eukaryotes.

The Molecular Target: Pinpointing this compound's Interference in the Peptidoglycan Pathway

The synthesis of peptidoglycan is a multi-stage process that culminates in the cross-linking of long glycan chains to form a robust, mesh-like sacculus around the bacterial cell. Early investigations into this compound's effects on bacterial cells revealed a critical clue: its administration leads to the accumulation of the lipid intermediate in peptidoglycan synthesis.[1][2] This observation strongly suggests that this compound acts at a late stage of the pathway, after the synthesis of the lipid-linked disaccharide-pentapeptide precursor, Lipid II.

While direct structural evidence of a this compound-Lipid II complex remains to be fully elucidated, the accumulation of this lipid intermediate is a hallmark of antibiotics that target the transglycosylation or transpeptidation steps of peptidoglycan assembly.[1][2] The prevailing hypothesis is that this compound binds to Lipid II, sequestering it and preventing its utilization by the enzymes responsible for polymerizing the glycan chains (transglycosylases) and cross-linking the peptide side chains (transpeptidases). This mode of action is shared by other well-characterized antibiotics, including the glycopeptide vancomycin and the lantibiotic nisin, which also target Lipid II.[4]

The following diagram illustrates the peptidoglycan synthesis pathway and the proposed point of inhibition by this compound.

Potential Mechanisms of Resistance

While specific resistance mechanisms to this compound have not been extensively documented, insights can be drawn from resistance to other Lipid II-targeting antibiotics. Potential strategies that bacteria could employ to evade the action of this compound include:

-

Alteration of the Lipid II Target: Modifications to the structure of Lipid II, such as changes in the pentapeptide side chain, could reduce the binding affinity of this compound. This is a known mechanism of resistance to glycopeptides like vancomycin, where the terminal D-Ala-D-Ala is replaced with D-Ala-D-Lac. [5]* Overproduction of Lipid II: An increase in the cellular pool of Lipid II could potentially titrate out the antibiotic, allowing a sufficient amount of the precursor to be available for peptidoglycan synthesis.

-

Efflux Pumps: The active transport of this compound out of the bacterial cell through efflux pumps could prevent the antibiotic from reaching its target at an effective concentration.

-

Enzymatic Inactivation: Although less common for peptide antibiotics, bacteria could evolve enzymes that modify or degrade this compound, rendering it inactive.

Conclusion and Future Directions

This compound's mechanism of action, centered on the inhibition of peptidoglycan synthesis through the likely sequestration of Lipid II, underscores the enduring viability of the bacterial cell wall as an antibiotic target. Its efficacy against Gram-positive pathogens warrants further investigation, particularly in an era of rampant antibiotic resistance.

Future research should focus on obtaining high-resolution structural data of the this compound-Lipid II complex to precisely define the binding interface. This knowledge would be invaluable for the rational design of next-generation this compound analogs with improved potency and a broader spectrum of activity. Furthermore, a deeper understanding of the potential resistance mechanisms will be crucial for the development of strategies to circumvent bacterial evolution and prolong the clinical utility of this and other Lipid II-targeting antibiotics.

References

-

Breukink, E., & de Kruijff, B. (2013). In Vitro Peptidoglycan Synthesis Assay with Lipid II Substrate. Methods in Molecular Biology, 966, 273–288. [Link]

-

Terrak, M. (2013). In Vitro Peptidoglycan Synthesis Assay with Lipid II Substrate. Springer Nature Experiments. [Link]

-

Hsu, S. T. D., Breukink, E., & Tishbi, N. (2017). Therapeutic compounds targeting Lipid II for antibacterial purposes. Future Medicinal Chemistry, 9(12), 1485–1504. [Link]

-

Somma, S., Merati, W., & Parenti, F. (1977). This compound, a new antibiotic inhibiting peptidoglycan synthesis. Antimicrobial Agents and Chemotherapy, 11(3), 396–401. [Link]

-

Somma, S., Merati, W., & Parenti, F. (1977). This compound, a new antibiotic inhibiting peptidoglycan synthesis. Antimicrobial Agents and Chemotherapy, 11(3), 396–401. [Link]

-

Wallace, B. A. (1999). X-ray crystallographic structures of gramicidin and their relation to the Streptomyces lividans potassium channel structure. Novartis Foundation Symposium, 225, 23–32; discussion 33-7. [Link]

-

Mainz, A., Weist, S., & Peschel, A. (2013). Self-resistance mechanisms of actinomycetes producing lipid II-targeting antibiotics. International Journal of Medical Microbiology, 303(6-7), 279–287. [Link]

-

Silver, L. L. (2016). Targeting Bacterial Cell Wall Peptidoglycan Synthesis by Inhibition of Glycosyltransferase Activity. Chemical Biology & Drug Design, 87(1), 23–33. [Link]

-

Popham, D. L., & Young, K. D. (2003). In Vitro Studies of Peptidoglycan Binding and Hydrolysis by the Bacillus anthracis Germination-Specific Lytic Enzyme SleB. Journal of Bacteriology, 185(23), 6970–6978. [Link]

-

Schneider, T., & Sahl, H. G. (2010). Towards the Native Binding Modes of Antibiotics that Target Lipid II. ChemBioChem, 11(1), 35–42. [Link]

-

Terrak, M. (2013). Peptidoglycan Glycosyltransferase Substrate Mimics as Templates for the Design of New Antibacterial Drugs. Frontiers in Molecular Biosciences, 4, 1. [Link]

-

Coronelli, C., Tamoni, G., & Lancini, G. C. (1976). This compound, a new antibiotic from Actinoplanes. II. Isolation and preliminary characterization. The Journal of Antibiotics, 29(5), 507–510. [Link]

-

Arioli, V., Berti, M., & Silvestri, L. G. (1976). This compound, a new antibiotic from Actinoplanes. III. Biological properties. The Journal of Antibiotics, 29(5), 511–515. [Link]

-

Goldman, R. C., & Gange, D. (2000). Inhibition of transglycosylation involved in bacterial peptidoglycan synthesis. Current Medicinal Chemistry, 7(8), 801–820. [Link]

-

Plesiat, P., & Cloeckaert, A. (2008). Interactions of Lipopolysaccharide and Polymyxin Studied by NMR Spectroscopy. Journal of Biological Chemistry, 283(44), 30066–30076. [Link]

-

Hsu, S. T. D. (2006). Biomolecular recognition mechanisms studied by NMR spectroscopy and MD simulations. Utrecht University Repository. [Link]

-

Lau, A. L., & Chan, S. I. (1976). NMR study of the interactions of polymyxin B, gramicidin S, and valinomycin with dimyristoyllecithin bilayers. Biochemistry, 15(12), 2551–2555. [Link]

-

Gardien, C. J., et al. (2022). Specific Lipid Studies in Complex Membranes by Solid-State NMR Spectroscopy. Chemistry – A European Journal, 28(1). [Link]

-

Vollmer, W., Blanot, D., & de Pedro, M. A. (2008). Peptidoglycan recognition proteins of the innate immune system. Cellular and Molecular Life Sciences, 65(22), 3528–3550. [Link]

-

Safo, M. K., & Musayev, F. N. (2021). X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Molecules, 26(16), 4810. [Link]

-

Cloeckaert, A., & Plesiat, P. (2008). Interactions of Lipopolysaccharide and Polymyxin Studied by NMR Spectroscopy. Journal of Biological Chemistry, 283(44), 30066–30076. [Link]

-

Hugonnet, J. E., et al. (2009). Peptidoglycan Cross-Linking in Glycopeptide-Resistant Actinomycetales. Antimicrobial Agents and Chemotherapy, 53(5), 1944–1953. [Link]

-

Zhang, L., et al. (2018). A new β-class milbemycin derivative from a mutant of genetically engineered strain Streptomyces avermitilis AVE-H39. Natural Product Research, 32(18), 2139–2145. [Link]

Sources

- 1. This compound, a new antibiotic inhibiting peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a New Antibiotic Inhibiting Peptidoglycan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a new antibiotic from Actinoplanes. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic compounds targeting Lipid II for antibacterial purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptidoglycan Cross-Linking in Glycopeptide-Resistant Actinomycetales - PMC [pmc.ncbi.nlm.nih.gov]

Gardimycin: A Technical Guide to a Potent Inhibitor of Bacterial Cell Wall Synthesis

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive overview of Gardimycin (also known as Actagardin), a potent lantibiotic antibiotic that targets bacterial cell wall synthesis. This document delves into the core mechanism of action, provides detailed experimental protocols for its study, and discusses its potential in the ongoing battle against antimicrobial resistance.

Introduction: The Imperative for Novel Antibiotics

The rise of multidrug-resistant bacteria presents a formidable challenge to global health. Consequently, the exploration of novel antimicrobial agents with unique mechanisms of action is of paramount importance. This compound, a tetracyclic peptide lantibiotic produced by Actinoplanes garbadinensis, represents a promising candidate in this arena.[1] First identified for its activity against Gram-positive bacteria, this compound's mode of action as a specific inhibitor of peptidoglycan synthesis makes it a subject of significant interest for both basic research and therapeutic development.[2][3]

Unraveling the Mechanism of Action: A Targeted Disruption of Peptidoglycan Synthesis

This compound exerts its bactericidal effects by specifically interfering with the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[2] Unlike many other cell wall synthesis inhibitors, this compound's primary target is the transglycosylation step, a critical stage in the polymerization of the peptidoglycan chain.

The antibiotic achieves this by forming a complex with Lipid II, the lipid-anchored precursor of peptidoglycan.[4][5] This interaction effectively sequesters Lipid II, preventing its utilization by peptidoglycan glycosyltransferases (PGTs), the enzymes responsible for elongating the glycan strands.[4] This targeted inhibition leads to the accumulation of the cytoplasmic precursor, UDP-N-acetylmuramyl-pentapeptide, and the lipid intermediate, a hallmark of this specific mechanism of action.[2][3]

Signaling Pathway of this compound's Mechanism of Action

Caption: this compound inhibits peptidoglycan synthesis by binding to Lipid II.

Antimicrobial Spectrum and Potency

This compound demonstrates potent activity primarily against Gram-positive bacteria. While extensive clinical data is limited, its spectrum is known to include significant pathogens. The Minimum Inhibitory Concentration (MIC) is a critical parameter for evaluating the efficacy of an antimicrobial agent.

Table 1: Anticipated In Vitro Activity of this compound Against Key Gram-Positive Pathogens

| Bacterial Species | Strain Type | This compound MIC (µg/mL) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | Data not publicly available |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Data not publicly available |

| Streptococcus pneumoniae | Penicillin-Susceptible (PSSP) | Data not publicly available |

| Streptococcus pneumoniae | Penicillin-Resistant (PRSP) | Data not publicly available |

| Enterococcus faecalis | Vancomycin-Susceptible (VSE) | Data not publicly available |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | Data not publicly available |

Note: Specific MIC values for this compound against these clinical isolates are not widely available in the public domain. The provided table serves as a template for researchers to populate upon conducting susceptibility testing as outlined in the experimental protocols below.

Experimental Protocols for the Investigation of this compound

The following protocols provide a framework for the in-depth study of this compound's antimicrobial properties and mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from established methods for determining the MIC of antimicrobial agents.[6][7][8][9]